molecular formula C17H16ClN3O2 B12017038 N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide CAS No. 443992-97-0

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B12017038
CAS No.: 443992-97-0
M. Wt: 329.8 g/mol
InChI Key: BSJIRCPGHDHLLH-KEBDBYFISA-N
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Description

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a hydrazine-derived compound featuring a 4-chlorobenzylidene group linked to a hydrazino-oxoethyl backbone, which is further connected to a 4-methyl-substituted benzamide moiety. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds are synthesized via condensation reactions between hydrazine derivatives and aldehydes in acetic acid or similar solvents, as seen in and .

Properties

CAS No.

443992-97-0

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C17H16ClN3O2/c1-12-2-6-14(7-3-12)17(23)19-11-16(22)21-20-10-13-4-8-15(18)9-5-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

BSJIRCPGHDHLLH-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Formation of N-(4-Methylbenzoyl)glycine Ethyl Ester

The synthesis begins with the acylation of glycine ethyl ester hydrochloride using 4-methylbenzoyl chloride in dichloromethane (DCM). Triethylamine (0.03 mol) neutralizes HCl, facilitating nucleophilic attack by the glycine amine on the acyl chloride. Key parameters include:

ParameterValueRole
SolventDichloromethane (50 mL)Polar aprotic medium for acylation
Temperature0°C → room temperatureControls exothermic reaction
Reaction Time20 hoursEnsures complete conversion
WorkupAcidic aqueous extractionRemoves unreacted reagents

The product, N-(4-methylbenzoyl)glycine ethyl ester (L1), is isolated via evaporation after drying with anhydrous Na₂SO₄. IR spectroscopy confirms the ester carbonyl stretch at ~1,740 cm⁻¹, while ¹H NMR reveals ethyl group signals (δ 1.37 ppm, triplet) and aromatic protons (δ 7.3–7.9 ppm).

Synthesis of N-(4-Methylbenzoyl)glycinyl Hydrazide

L1 undergoes hydrazinolysis with 99% hydrazine hydrate in ethanol under reflux. The ethoxy group is displaced by hydrazine, forming the hydrazide (L2). Critical considerations include:

  • Stoichiometry : A 1:1 molar ratio of L1 to hydrazine prevents over-substitution.

  • Catalyst : Glacial acetic acid (2 drops) protonates the carbonyl, enhancing electrophilicity.

  • Isolation : Precipitation in cold water yields pure L2, with a reported melting point of 479–480 K.

¹³C NMR of L2 shows a hydrazide carbonyl at δ 167.2 ppm, while the absence of ethoxy signals confirms complete conversion.

Condensation with 4-Chlorobenzaldehyde

The final step involves Schiff base formation between L2 and 4-chlorobenzaldehyde in anhydrous methanol. Acid catalysis (glacial acetic acid) facilitates imine bond formation via dehydration:

Hydrazide+4-Cl-BenzaldehydeH⁺Hydrazone+H₂O\text{Hydrazide} + \text{4-Cl-Benzaldehyde} \xrightarrow{\text{H⁺}} \text{Hydrazone} + \text{H₂O}

ConditionDetail
SolventMethanol (30 mL)
TemperatureReflux (≈78°C)
Time8 hours
Yield65–75% after recrystallization

The product is recrystallized from dimethylformamide (DMF), yielding prism-like crystals suitable for X-ray analysis.

Crystallographic and Spectroscopic Characterization

Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Bond lengths : C9–O2 (1.225 Å, keto form), C10–N3 (1.271 Å, double-bond character).

  • Torsion angles : C7–N1–C8–C9 (79.8°), indicating molecular twisting.

  • Hydrogen bonding : N–H⋯O (2.02 Å) and O–H⋯O (1.98 Å) interactions stabilize dimeric structures.

The hydrazone segment (O2/N2/N3/C8–C11) is nearly planar (r.m.s. deviation = 0.009 Å), while the benzene rings form an 89.69° dihedral angle.

Spectroscopic Data

TechniqueKey SignalsAssignment
IR (cm⁻¹) 1,639 (C=O), 3,230 (N–H)Amide and hydrazone functionalities
¹H NMR (DMSO-d₆) δ 12.33 (s, NH), δ 8.19 (d, J=8.5 Hz, Ar–H)Hydrazone NH and aromatic protons
¹³C NMR δ 167.1 (C=O), δ 139.2 (C–Cl)Carbonyl and chlorinated aryl carbon

Optimization and Scalability Considerations

Solvent Effects

  • Esterification : Dichloromethane outperforms THF due to better solubility of glycine ethyl ester hydrochloride.

  • Condensation : Methanol vs. ethanol: Methanol’s lower boiling point reduces side reactions during reflux.

Catalytic Efficiency

  • Acid choice : Glacial acetic acid (pKa 2.4) provides optimal protonation without hydrolyzing the hydrazide.

  • Base use : Triethylamine ensures complete deprotonation of glycine ethyl ester, preventing HCl-mediated side products.

Large-Scale Adaptations

  • Continuous flow synthesis : Potential for step 1, reducing reaction time from 20 hours to <4 hours.

  • Crystallization : Slow evaporation from DMF yields larger crystals (>0.5 mm) for SCXRD.

Comparative Analysis with Analogous Compounds

Synthetic routes for structurally similar hydrazones highlight critical divergences:

CompoundKey DifferenceYield Impact
2-Chloro derivativeUse of 2-Cl-benzaldehyde5–10% lower due to steric effects
Unsubstituted analogAbsence of methyl/chloro groups15% higher solubility in ethanol

Challenges and Troubleshooting

Common Issues

  • Incomplete hydrazinolysis : Add excess hydrazine hydrate (1.2 equiv) and extend reflux to 8 hours.

  • Oxidation of hydrazide : Conduct reactions under nitrogen atmosphere.

  • Low crystallization yield : Use DMF/water (7:3) as antisolvent.

Purity Assessment

  • HPLC : >98% purity achieved with C18 column (ACN/water gradient, 1.0 mL/min).

  • TLC : Rf = 0.45 (hexane:ethyl acetate, 1:1) .

Chemical Reactions Analysis

Hydrazone Condensation and Reversible Hydrolysis

The compound’s hydrazone moiety (C=N–NH–) undergoes reversible reactions under acidic or basic conditions:

  • Condensation : Reacts with aldehydes/ketones to form substituted hydrazones. For example, in methanol with catalytic acetic acid, it condenses with aromatic aldehydes to yield bis-hydrazone derivatives .

  • Hydrolysis : In acidic aqueous media (e.g., HCl), the hydrazone bond cleaves to regenerate 4-methylbenzamide-glycinyl hydrazide and 4-chlorobenzaldehyde .

Reaction Conditions and Outcomes

Reaction TypeConditionsProductsReference
CondensationMethanol, acetic acid, 8 hrBis-hydrazone derivatives
Hydrolysis2M HCl, reflux4-Methylbenzamide-glycinyl hydrazide + aldehyde

Cyclization Reactions

Under dehydrating conditions, the hydrazino group participates in cyclization to form heterocycles:

  • Triazole Formation : Heating with POCl₃ or PCl₃ yields 1,2,4-triazole derivatives via intramolecular cyclization.

  • Thiadiazole Formation : Reaction with CS₂ in alkaline ethanol produces 1,3,4-thiadiazole rings .

Cyclization Pathways

Cyclization TypeReagents/ConditionsProduct StructureReference
TriazolePOCl₃, 80°C, 4 hr1,2,4-Triazole fused with benzamide
ThiadiazoleCS₂, KOH, ethanol, reflux1,3,4-Thiadiazole derivative

Oxidation Reactions

The hydrazino (–NH–NH–) group is susceptible to oxidation:

  • Diazene Formation : Treatment with H₂O₂ or KMnO₄ oxidizes the hydrazine bridge to a diazene (–N=N–) group.

  • Metabolic Oxidation : In vitro studies suggest hepatic cytochrome P450 enzymes oxidize the hydrazone to nitroso intermediates, a pathway linked to its potential bioactivity.

Acylation and Amidation

The benzamide’s –CONH– group participates in acylation:

  • Acetylated Derivatives : Reacts with acetyl chloride in pyridine to form N-acetylated products .

Acid/Base-Mediated Tautomerism

The compound exhibits keto-enol tautomerism in solution:

  • Keto Form Dominance : X-ray crystallography confirms the solid-state keto configuration (C=O), while NMR studies in DMSO-d₆ show equilibrium with minor enol forms .

Comparative Reactivity of Analogous Hydrazones

A structural comparison with related compounds highlights key reactivity trends:

Compound Name (Analog)Key Reaction ObservedDistinct Feature vs. Target CompoundReference
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamideEnhanced cyclization efficiencyMethoxy substituents increase electron density
N-(4-Methylbenzoyl)-glycinyl hydrazideHydrolysis-resistant hydrazoneLacks benzylidene group

Experimental Insights

  • Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) accelerate condensation but hinder cyclization .

  • Catalysis : Lewis acids (e.g., ZnCl₂) improve yields in triazole cyclization by stabilizing transition states.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance, derivatives of benzamide compounds, including those structurally related to N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide, have shown significant inhibitory effects on specific kinases involved in cancer progression. These compounds were evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. Notably, certain derivatives exhibited moderate to high potency in cellular assays, indicating their potential as lead compounds for cancer therapy .

Inhibition of Enzymatic Activity

The compound's structural characteristics allow it to interact with various enzymes. For example, studies have indicated that similar benzamide derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The design of such inhibitors focuses on optimizing the hydrophobic interactions and hydrogen bonding capabilities of the benzamide scaffold .

Structural Characterization and Analysis

Synthesis and Biological Evaluation

Several research articles document the synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide and its derivatives through various synthetic routes involving hydrazine derivatives and aldehydes. The biological evaluation typically involves assessing cytotoxicity against cancer cell lines, where promising results have been reported .

Comparative Studies with Related Compounds

Comparative studies with other benzamide derivatives have been conducted to evaluate their relative efficacy against specific targets like RET kinase and COX-2. These studies highlight the importance of substituent variations on the benzamide ring in influencing biological activity .

Mechanism of Action

The mechanism by which N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene and Benzamide Moieties

The target compound’s 4-chlorobenzylidene group distinguishes it from analogs with substituents such as nitro, methoxy, hydroxy, or additional halogens (Table 1).

Table 1: Substituent Effects on Key Analogs
Compound Name Benzylidene Substituent Benzamide Substituent Key Properties/Activities Reference
Target Compound 4-Cl 4-CH3 N/A (Hypothesized)
N-{2-[5-(4-Cl-benzylidene)thiazolidinone]...} 4-Cl Benzamide Antimicrobial (29% yield, 200°C mp)
N-[2-(4-Hydroxybenzylidene)hydrazino...] 4-OH 4-OCH3 Improved solubility
N-[2-(4-Ethoxybenzylidene)hydrazino...] 4-OCH2CH3 4-OCH3 Enhanced lipophilicity
N-[2-(2,6-Dichlorobenzylidene)hydrazino...] 2,6-Cl2 4-OCH2CH3 Steric hindrance effects
4-Nitrobenzylidene-oxadiazole derivative 4-NO2 Pyridinyl IC50 = 1.1–1.5 µM (anticancer)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl, 4-NO2) may enhance stability and target binding via resonance effects, as seen in and .
  • Electron-donating groups (e.g., 4-OCH3, 4-OH) improve solubility but may reduce membrane permeability .
Antimicrobial Activity
  • Thiazolidinone analogs (): Compound 17 (4-Cl-benzylidene) exhibits moderate antimicrobial activity (29% yield, 200°C mp), while 2-fluoro-substituted analogs (e.g., compound 18) show higher yields (74%) and melting points (220–222°C), suggesting improved crystallinity and stability .
  • 2-Azetidinone derivatives (): Compound 4 (3-chloro-2-(2-chlorophenyl)) demonstrates potent antimicrobial activity, attributed to topological parameters (Balaban index, molecular connectivity) .
Anticancer Activity
  • Oxadiazole derivatives (): Compounds with 4-nitrobenzylidene groups (e.g., 116–118) exhibit IC50 values of 1.1–1.5 µM against cancer cells, comparable to standard drugs .

Physicochemical Properties

  • Melting Points : Higher melting points in fluorinated analogs (, compound 18: 220–222°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound’s hypothesized properties .

Biological Activity

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action of this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves multiple steps, including the formation of hydrazone intermediates. The general synthetic pathway includes:

  • Formation of Hydrazone : The reaction of 4-chlorobenzaldehyde with hydrazine derivatives leads to the formation of the hydrazone structure.
  • Acylation : The resultant hydrazone is then acylated using 4-methylbenzoyl chloride to yield the final compound.

This multi-step synthesis is crucial for ensuring the purity and efficacy of the resulting compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide. For instance, derivatives have shown promising activity against various bacterial strains, indicating potential as therapeutic agents in treating infections. The minimum inhibitory concentrations (MICs) for these derivatives were reported in a study as follows:

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
Compound C64P. aeruginosa

These results suggest that modifications to the hydrazone structure can enhance antimicrobial efficacy.

Anticancer Activity

Research has also focused on the anticancer properties of this class of compounds. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

A case study highlighted in research indicated that one derivative exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, showcasing its potential as a lead compound for further development.

The biological activity of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : The ability to generate reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in cancer cells.
  • Interaction with DNA : Certain derivatives may intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide?

The compound is synthesized via condensation of a hydrazine-containing precursor (e.g., N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzamide) with 4-chlorobenzaldehyde under reflux in acetic acid. Purification typically involves recrystallization from methanol or ethanol. Analogous hydrazino-benzamide derivatives have reported yields of 29–74%, depending on substituents and reaction optimization .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretches at ~3450 cm⁻¹) .
  • ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, hydrazine NH signals at δ 10–12 ppm) .
  • HR-MS : Verifies molecular ion peaks (e.g., m/z 347.79 for a related monohydrate crystal) .

Q. How can researchers optimize purification to improve yield and purity?

Recrystallization using methanol or ethanol is standard. Column chromatography (silica gel, ethyl acetate/hexane eluent) may resolve complex mixtures. For example, similar compounds achieved 74% yield after optimization of solvent ratios and temperature .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

X-ray crystallography using the SHELX suite (e.g., SHELXL) provides absolute configuration. For a structurally analogous hydrazine derivative, the following parameters were reported:

Parameter Value
Crystal systemTriclinic
Space groupP1
Unit cell (Å)a = 6.9729, b = 10.642, c = 11.879
Angles (°)α = 95.05, β = 100.32, γ = 102.87
RadiationMoKα (λ = 0.71073 Å)
These data enable precise bond-length and angle comparisons to validate synthesis .

Q. What computational strategies predict the compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes, receptors) to assess binding affinity.
  • Solvation models : Polarizable continuum models (PCM) evaluate solvent effects on stability .

Q. How can contradictory biological activity data be resolved?

Discrepancies may arise from assay conditions, purity, or biological models. Methodological solutions include:

  • Standardized protocols : Reproduce antimicrobial assays (e.g., MIC determination) under controlled conditions .
  • Purity validation : Use HPLC (retention times 7.6–12.6 minutes) to exclude impurities .
  • Structure-activity studies : Compare analogs to identify critical substituents (e.g., 4-chloro vs. 4-fluoro benzylidene groups) .

Q. What experimental approaches evaluate the compound’s stability for pharmaceutical applications?

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures .
  • Photodegradation : Expose to UV/visible light and monitor degradation via HPLC.
  • pH stability : Assess hydrolysis in acidic/basic conditions using NMR or mass spectrometry .

Methodological Notes

  • SHELX Software : Critical for refining crystallographic data. SHELXL is preferred for small-molecule refinement due to robustness and compatibility with high-resolution data .
  • Biological Screening : Prioritize in vitro assays (e.g., antiproliferative activity against cancer cell lines, anti-HIV-1/2 screening) with IC₅₀/EC₅₀ calculations .
  • Data Reproducibility : Document reaction conditions (e.g., reflux time, solvent ratios) to enable replication .

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